REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][C:6]1[O:10][N:9]=[C:8]([CH3:11])[CH:7]=1)(=[O:3])[CH3:2].CC(O)=O.[Br:16]N1C(=O)CCC1=O.OS(O)(=O)=O.C([O-])(O)=O.[Na+]>>[C:1]([O:4][CH2:5][C:6]1[O:10][N:9]=[C:8]([CH3:11])[C:7]=1[Br:16])(=[O:3])[CH3:2] |f:4.5|
|
Name
|
|
Quantity
|
0.979 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=CC(=NO1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.65 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
The bi-phasic was vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
carefully poured into a beaker
|
Type
|
EXTRACTION
|
Details
|
basic solution (pH˜8-9) was extracted with EtOAc (2×15 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with 2% sodium thiosulfate
|
Type
|
WASH
|
Details
|
washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a light yellow oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified on Biotage system (isocratic elution 10% EtOAc:90% Hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=C(C(=NO1)C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.55 mmol | |
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |